3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
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Overview
Description
3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[56]dodec-9-ene is a spirocyclic compound that features a unique structure combining a nitrophenyl group and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5One common method involves the use of a coupling reaction with spirocyclic 1,2,3-triazole as a precursor . The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The nitrophenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The spirocyclic core provides structural rigidity, enhancing the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[5.6]dodec-10-ene: A related spirocyclic compound with similar structural features but lacking the nitrophenyl group.
1,2,3-Triazole Derivatives: Compounds that share the triazole moiety and exhibit similar reactivity and applications.
Uniqueness
3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is unique due to the presence of both the nitrophenyl group and the spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-17(19)14-5-3-13(4-6-14)16-9-7-15(8-10-16)20-11-1-2-12-21-15/h1-6H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIOWSPFUGBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC=CCO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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